Ustusolate A
Overview
Description
Ustusolate A is a naturally occurring compound produced by the fungus Aspergillus ustus. It is a sesquiterpenoid with a unique structure that includes multiple hydroxyl groups and a conjugated diene system. The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.513 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ustusolate A can be synthesized through a series of chemical reactions involving the precursor compounds derived from Aspergillus ustus. The synthesis typically involves the following steps:
Isolation of Precursor Compounds: The precursor compounds are isolated from the fermentation broth of Aspergillus ustus.
Chemical Transformation: The isolated precursors undergo chemical transformations, including hydroxylation and esterification, to form this compound.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ustus under controlled conditions. The fermentation broth is then processed to isolate and purify this compound. This method ensures a consistent and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ustusolate A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The conjugated diene system can undergo reduction to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated sesquiterpenoids.
Substitution Products: Esters and ethers.
Scientific Research Applications
Ustusolate A has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of sesquiterpenoid biosynthesis and chemical transformations.
Medicine: this compound’s cytotoxic properties are being explored for the development of new anticancer drugs.
Industry: this compound is used in the development of bioactive compounds for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ustusolate A involves its interaction with cellular pathways and molecular targets. This compound has been shown to induce apoptosis in cancer cells by regulating the PI3K/AKT/mTOR and p53 pathways. This leads to irreversible DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis . The compound’s hydroxyl groups and conjugated diene system play a crucial role in its biological activity.
Comparison with Similar Compounds
Ustusolate E: Another sesquiterpenoid produced by Aspergillus ustus, with similar cytotoxic properties.
11α-Hydroxy-Ustusolate E: A hydroxylated derivative of Ustusolate E with enhanced anticancer activity.
Uniqueness of Ustusolate A: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and a conjugated diene system. This structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-5-6-7-8-9-11-19(26)28-18-14-17(15-24)23(27,16-25)22(4)13-10-12-21(2,3)20(18)22/h5-9,11,14,18,20,24-25,27H,10,12-13,15-16H2,1-4H3/b6-5+,8-7+,11-9+/t18-,20+,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGROORELIDOB-MOHQOPMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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